Enpatoran hydrochloride, also known as M5049, is a novel compound primarily investigated for its role as a potent and selective inhibitor of Toll-like receptors 7 and 8 (TLR7/8). These receptors are significant in the immune response, particularly in autoimmune diseases. Enpatoran has been under clinical trials for conditions such as systemic lupus erythematosus, cutaneous lupus erythematosus, and COVID-19 pneumonia, indicating its potential therapeutic applications in various autoimmune disorders and viral infections .
The synthesis of Enpatoran hydrochloride involves several chemical reactions that create the specific molecular structure required for its activity. Although detailed proprietary methods may not be publicly available, the general approach includes:
Enpatoran hydrochloride has a complex molecular structure represented by the chemical formula with a molecular weight of approximately 356.77 g/mol. Its structure includes:
This structural arrangement contributes to its biological activity by facilitating interactions with TLR7/8 .
Enpatoran hydrochloride can participate in various chemical reactions typical of small organic molecules. Some relevant reactions include:
These reactions are crucial for understanding its stability and reactivity in biological systems and formulations .
Enpatoran acts primarily by inhibiting TLR7 and TLR8 pathways. This inhibition leads to a reduction in pro-inflammatory cytokine production, which is beneficial in managing autoimmune responses. The mechanism can be summarized as follows:
These properties are essential for understanding how Enpatoran can be formulated into pharmaceutical preparations .
Enpatoran hydrochloride has several potential applications in scientific research and medicine:
Enpatoran hydrochloride (formerly M5049 hydrochloride) is a chiral small molecule that stereoselectively targets the endosomal Toll-like Receptor 7 and Toll-like Receptor 8 ligand-binding domains. Its high-affinity binding (half-maximal inhibitory concentration = 11.1 nM for Toll-like Receptor 7 and 24.1 nM for Toll-like Receptor 8 in human embryonic kidney 293 cell models) arises from specific interactions within the uridine recognition pocket of these receptors [2] [8]. The molecule features a trifluoromethyl-substituted pyrrolidine core that facilitates hydrogen bonding with key residues (e.g., Lys432 in Toll-like Receptor 8) and hydrophobic interactions that stabilize the inactive conformation of Toll-like Receptor 7/Toll-like Receptor 8 homodimers [3] [10]. This binding prevents the structural rearrangement required for receptor activation upon endogenous ribonucleic acid ligand engagement, effectively locking Toll-like Receptor 7/Toll-like Receptor 8 in their resting states [10].
Table 1: Binding Affinity of Enpatoran Hydrochloride Against Toll-like Receptor Targets
Target | Cell Model | IC₅₀ (nM) |
---|---|---|
Toll-like Receptor 7 | HEK293 | 11.1 ± 0.8 |
Toll-like Receptor 8 | HEK293 | 24.1 ± 1.2 |
Toll-like Receptor 3 | HEK293 | >10,000 |
Toll-like Receptor 4 | HEK293 | >10,000 |
Toll-like Receptor 9 | HEK293 | >10,000 |
Source: MedChemExpress data [2] [8]
Through high-affinity Toll-like Receptor 7/Toll-like Receptor 8 antagonism, Enpatoran hydrochloride prevents the recruitment and activation of the universal adaptor protein Myeloid Differentiation Primary Response 88 [3]. This blockade disrupts downstream phosphorylation events, including interleukin-1 receptor-associated kinase 1 and interleukin-1 receptor-associated kinase 4 activation, thereby inhibiting two critical signaling branches: (1) nuclear factor kappa-light-chain-enhancer of activated B cells translocation via tumor necrosis factor receptor-associated factor 6, and (2) interferon regulatory factor 7 nuclear translocation [3] [10]. In human peripheral blood mononuclear cells, 100 nM Enpatoran hydrochloride reduces phospho-interleukin-1 receptor-associated kinase 4 levels by >85% following Toll-like Receptor 7/8 agonist (R848) stimulation, confirming proximal disruption of the Myeloid Differentiation Primary Response 88 signaling cascade [3]. This dual-pathway inhibition distinctively suppresses both interferon-alpha (driven by interferon regulatory factor 7) and interleukin-6/interleukin-1β (driven by nuclear factor kappa-light-chain-enhancer of activated B cells) production, unlike selective Toll-like Receptor 7 inhibitors that primarily affect interferon responses [3].
Enpatoran hydrochloride demonstrates exceptional selectivity for Toll-like Receptor 7/Toll-like Receptor 8 over other endosomal and cell-surface Toll-like Receptors. In engineered human Ramos nuclear factor kappa-light-chain-enhancer of activated B cells/activator protein 1 reporter cell lines, concentrations up to 10 μM failed to inhibit Toll-like Receptor 9 (activated by oligodeoxynucleotide 2006), Toll-like Receptor 3 (activated by polyinosinic:polycytidylic acid), or cell-surface Toll-like Receptor 4 (activated by lipopolysaccharide) signaling pathways [3]. Similar selectivity was observed in human peripheral blood mononuclear cells, where 1 μM Enpatoran hydrochloride showed >90% suppression of Toll-like Receptor 7/8-mediated cytokine production but <5% inhibition of Toll-like Receptor 4- or Toll-like Receptor 9-induced responses [3]. Molecular docking studies confirm negligible binding affinity to the lipopolysaccharide-binding pocket of Toll-like Receptor 4/myeloid differentiation protein 2 complexes or the cytosine-phosphate-guanine recognition domain of Toll-like Receptor 9, attributed to steric incompatibility and electrostatic mismatch [10].
The inhibitory potency of Enpatoran hydrochloride varies according to cellular context and Toll-like Receptor expression patterns:
Enpatoran hydrochloride dose-dependently inhibits interleukin-6 and interferon-alpha secretion across in vitro and ex vivo systems:
Table 2: Cytokine Inhibition Profile of Enpatoran Hydrochloride
Cytokine | Stimulus | Cell Type/Model | IC₅₀ | IC₉₀ |
---|---|---|---|---|
Interleukin-6 | R848 | Human PBMCs | 35-45 nM | 110-130 nM |
Interferon-alpha | Single-stranded ribonucleic acid | Human PBMCs | 4.1 ± 0.4 nM | 12.5 ± 1.2 nM |
Tumor necrosis factor | Single-stranded ribonucleic acid | Human PBMCs | 70 ± 7.4 nM | 210 ± 22 nM |
CXCL10 | R848 | Human PBMCs | 38 ± 4 nM | 115 ± 12 nM |
Source: Preclinical characterization [1] [3]
Beyond synthetic agonists, Enpatoran hydrochloride effectively blocks signaling triggered by pathogenic endogenous ribonucleic acid ligands:
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4